molecular formula C20H24ClN5O3 B5569140 4-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

4-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

Cat. No. B5569140
M. Wt: 417.9 g/mol
InChI Key: JBFWEQQTXXHRLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting from simpler molecules. For example, a derivative of 5-chlorosalicylic acid incorporating a morpholine moiety was synthesized through a two-step process, indicating the potential complexity involved in synthesizing compounds like "4-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" (Duan et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity has been determined using techniques such as X-ray crystallography. For instance, the dihedral angles and crystalline structure of a related compound were thoroughly analyzed, providing insight into the molecular arrangement and intermolecular interactions that could be expected in "4-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" (Duan et al., 2014).

Chemical Reactions and Properties

Compounds containing morpholine and pyrimidine rings are known to undergo various chemical reactions, contributing to their chemical diversity and utility in different applications. For example, reactions involving morpholine and pyrimidines can lead to the formation of novel heterocyclic compounds, indicating the potential reactivity of "4-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" in forming new structures or acting as an intermediate in synthesis processes (A. Abu‐Hashem et al., 2020).

Physical Properties Analysis

The physical properties of such a compound would be influenced by its molecular structure. Factors such as solubility, melting point, and crystallinity can be crucial for its handling and application in various research contexts. For instance, the crystalline structure and solubility of related compounds have been studied, providing a basis for understanding how "4-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" might behave under different conditions (Duan et al., 2014).

Scientific Research Applications

Pharmaceutical Applications

  • Arylpiperazine Derivatives : Arylpiperazine derivatives, including compounds with morpholine and piperazine rings, have been extensively studied for their clinical applications, primarily in the treatment of depression, psychosis, or anxiety. Such compounds undergo extensive metabolism and have shown a variety of effects related to serotonin receptors, highlighting their potential in developing treatments for neurological disorders (Caccia, 2007).

  • Chemokine CCR3 Receptor Antagonists : Small molecule antagonists targeting the chemokine receptor CCR3, which includes morpholinyl derivatives, have been investigated for treating allergic diseases such as asthma and allergic rhinitis. These compounds exhibit potential due to their ability to inhibit eosinophil chemotaxis and intracellular calcium mobilization induced by CCR3 agonist ligands, suggesting a promising approach for allergic disease management (Willems & IJzerman, 2009).

Environmental and Biochemical Studies

  • Degradation of Organic Pollutants : Morpholine and its derivatives have been identified in studies focusing on the degradation of organic pollutants in aquatic environments. These compounds, known for their broad spectrum of industrial applications, require understanding of their behavior, fate, and impact on environmental health (Pichat, 1997).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use in various applications .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O3/c1-28-17-3-2-15(21)14-16(17)19(27)25-8-6-24(7-9-25)18-4-5-22-20(23-18)26-10-12-29-13-11-26/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFWEQQTXXHRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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